molecular formula C12H15Br2N B060394 2,6-Dibromo-4-cyclohexylaniline CAS No. 175135-11-2

2,6-Dibromo-4-cyclohexylaniline

Cat. No. B060394
M. Wt: 333.06 g/mol
InChI Key: HWWWUEPYMLJAJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,6-Dibromo-4-cyclohexylaniline can be synthesized through hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, derived from 4-aminobenzene sulfonamide and hydrobromic acid. An alternative method involves neutralizing 4-aminobenzene sulfonic acid in water with caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt, which is then converted to 2,6-dibromoaniline by de-sulfonating under acidic conditions (Geng Rui-xue, 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-dibromo-4-cyclohexylaniline, such as cyclohexanaminium derivatives, have been extensively studied, revealing intricate details about their crystalline structure and the interactions within. For instance, cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate has been synthesized and characterized, showing how the N atoms in the cyclohexanamine molecule are protonated, with the crystal structure stabilized by hydrogen bonds (J. Li, Zunjun Liang, X. Pan, 2017).

Chemical Reactions and Properties

2,6-Dibromo-4-cyclohexylaniline participates in various chemical reactions, indicative of its reactivity and functional group behavior. For example, the cleavage of a C-C bond in cyclobutylanilines by visible-light photoredox catalysis is a significant reaction, demonstrating the potential of cyclohexylanilines in innovative synthetic strategies (Jiang Wang, N. Zheng, 2015).

Physical Properties Analysis

The physical properties of 2,6-dibromo-4-cyclohexylaniline and related compounds, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments and applications. These properties are typically determined through experimental measurements and contribute to the compound's utility in different chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of 2,6-dibromo-4-cyclohexylaniline, including its reactivity towards other chemicals, stability under various conditions, and potential for further functionalization, are essential for its application in synthetic chemistry. The compound's ability to undergo reactions such as dithioacetalization and transdithioacetalization, facilitated by catalysts like TABCO and NBS, highlights its versatility and the potential for creating a wide range of derivatives (N. Iranpoor*, H. Firouzabadi*, H. Shaterian, M. Zolfigol, 2002).

Scientific Research Applications

  • Application Summary: The compound “2,6-Dibromo-4-cyclohexylaniline” is identified as a domestic-dust pollutant in urban environments, with deleterious atmospheric effects . The study focuses on the oxidation of this compound by OH radicals.
  • Methods of Application: The reaction pathways and kinetics for the oxidation of “2,6-Dibromo-4-cyclohexylaniline” by the OH radical were studied using quantum-chemical methods and canonical-variational transition-state theory with small-curvature tunneling correction (CVT/SCT) . The study considered OH addition to carbon atoms of the compound and H-atom abstraction at the –NH 2 group and carbon atoms of the compound by OH radicals .
  • Results: It was observed that an OH-addition reaction is energetically more favorable . The rate constant was calculated for the favorable initial OH-addition reactions over the temperature range of 278 to 1000 K . The study identified possible end products from this oxidation reaction .

Safety And Hazards

The safety data sheet for “2,6-Dibromo-4-cyclohexylaniline” indicates that it is harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

2,6-dibromo-4-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWWUEPYMLJAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379020
Record name 2,6-dibromo-4-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-cyclohexylaniline

CAS RN

175135-11-2
Record name 2,6-Dibromo-4-cyclohexylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-4-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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